molecular formula C13H18N2O2 B14832658 5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide

5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide

Katalognummer: B14832658
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: ZSVYDBJFDLQWDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves several steps, including the formation of the cyclopropoxy group and the attachment of the ethyl and dimethylpicolinamide groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide, ethylamine, and dimethylamine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

5-cyclopropyloxy-3-ethyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-9-7-11(17-10-5-6-10)8-14-12(9)13(16)15(2)3/h7-8,10H,4-6H2,1-3H3

InChI-Schlüssel

ZSVYDBJFDLQWDA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=CC(=C1)OC2CC2)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.